molecular formula C17H15FN2O3S B2680860 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899958-65-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2680860
CAS RN: 899958-65-7
M. Wt: 346.38
InChI Key: IAIRZPUNWNTCLY-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as DMBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBT belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Synthesis and Evaluation for Biological Activities

Anti-inflammatory and Anticancer Applications

Research on derivatives of benzothiazole and fluorophenyl compounds, such as the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has shown significant anti-inflammatory activity. This suggests the potential application of similar compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013). Similarly, derivatives of benzothiazole bearing different heterocyclic rings have been evaluated for their antitumor activity, highlighting the therapeutic potential of these molecules in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities and their potential as anticancer agents. These findings contribute to understanding the role of structural components in kinase inhibition and anticancer activity, offering a pathway for the development of novel cancer therapeutics (Fallah-Tafti et al., 2011).

Ligand Development for Diagnostic and Therapeutic Use

Radioligand Development for PET Imaging

The development of selective radioligands, such as DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) for imaging the translocator protein (18 kDa) with PET, demonstrates the application of fluorophenyl derivatives in creating diagnostic tools for neuroinflammatory conditions (Dollé et al., 2008). This research underscores the importance of structural analogs in the development of imaging agents for medical diagnostics.

Antibacterial and Nematicidal Activities

N-Phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown promising antibacterial activities against various bacteria. This indicates the potential use of these compounds in designing new antibacterial agents. Furthermore, some compounds exhibited excellent nematicidal activity, suggesting additional agricultural applications (Lu et al., 2020).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-22-12-7-8-13(23-2)16-15(12)20-17(24-16)19-14(21)9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIRZPUNWNTCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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